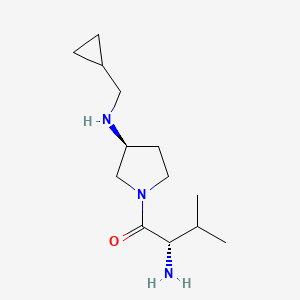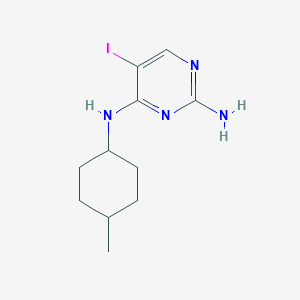
5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H17IN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring and a trans-4-methylcyclohexyl group attached to the nitrogen at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine typically involves the iodination of a pyrimidine precursor followed by the introduction of the trans-4-methylcyclohexyl group. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could introduce hydroxyl groups.
Scientific Research Applications
5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The iodine atom and the trans-4-methylcyclohexyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-N4-(cyclohexyl)pyrimidine-2,4-diamine: Similar structure but lacks the methyl group on the cyclohexyl ring.
5-Bromo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine: Bromine atom instead of iodine.
5-Iodo-N4-(trans-4-ethylcyclohexyl)pyrimidine-2,4-diamine: Ethyl group instead of methyl on the cyclohexyl ring.
Uniqueness
The presence of the iodine atom and the trans-4-methylcyclohexyl group makes 5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine unique in terms of its chemical reactivity and biological activity. The iodine atom provides a site for further functionalization, while the trans-4-methylcyclohexyl group influences its steric and electronic properties, potentially enhancing its interaction with specific molecular targets.
Properties
Molecular Formula |
C11H17IN4 |
|---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
5-iodo-4-N-(4-methylcyclohexyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H17IN4/c1-7-2-4-8(5-3-7)15-10-9(12)6-14-11(13)16-10/h6-8H,2-5H2,1H3,(H3,13,14,15,16) |
InChI Key |
SEWKMCIYWOTEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=NC(=NC=C2I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



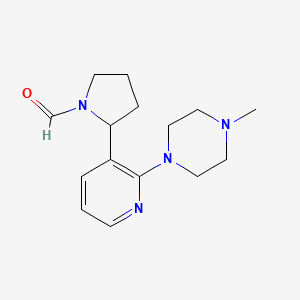
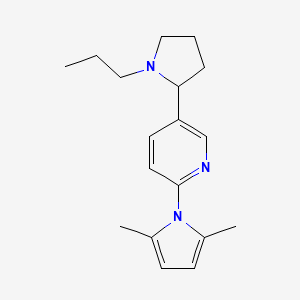
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
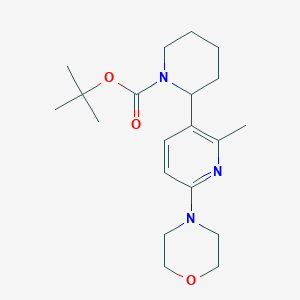
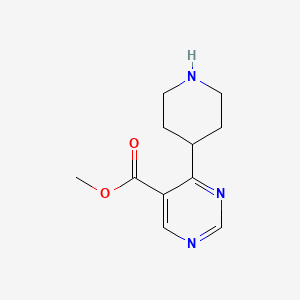
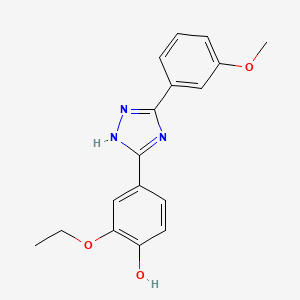
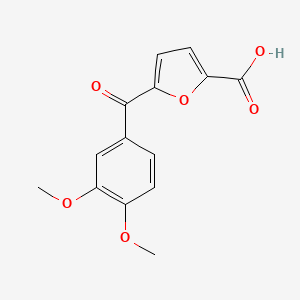
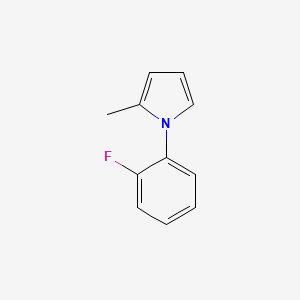
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
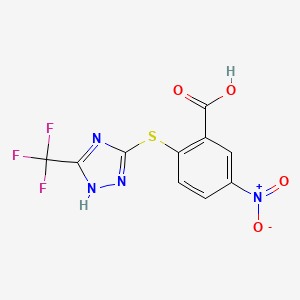
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
